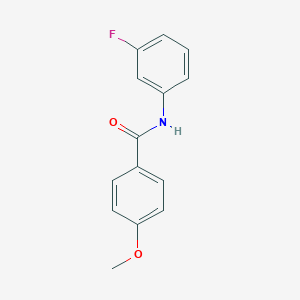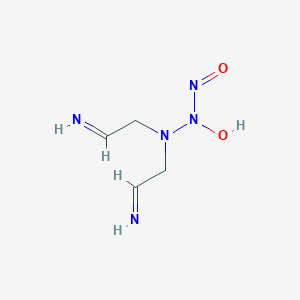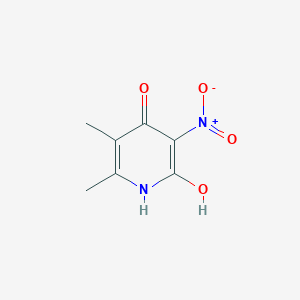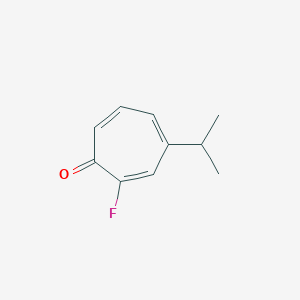
2-Fluoro-4-isopropyltropone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-isopropyltropone, also known as FIT, is a chemical compound that belongs to the class of tropones. It is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-isopropyltropone has several potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 2-Fluoro-4-isopropyltropone has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper ions in biological samples. 2-Fluoro-4-isopropyltropone has also been studied for its potential use in the treatment of cancer. Studies have shown that 2-Fluoro-4-isopropyltropone inhibits the growth of cancer cells by inducing apoptosis.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-isopropyltropone is not fully understood. Studies have suggested that 2-Fluoro-4-isopropyltropone binds to copper ions, which may play a role in its anti-cancer activity. 2-Fluoro-4-isopropyltropone may also interact with other proteins in cells, leading to changes in cellular signaling pathways.
Biochemische Und Physiologische Effekte
2-Fluoro-4-isopropyltropone has been shown to have several biochemical and physiological effects. Studies have shown that 2-Fluoro-4-isopropyltropone can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and selectively bind to copper ions. 2-Fluoro-4-isopropyltropone has also been shown to have antioxidant properties, which may play a role in its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-4-isopropyltropone has several advantages for use in lab experiments. It is a fluorescent probe that can be used to detect copper ions in biological samples. 2-Fluoro-4-isopropyltropone is also a synthetic compound, which means that it can be easily synthesized in the lab. However, 2-Fluoro-4-isopropyltropone has some limitations. It is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, 2-Fluoro-4-isopropyltropone has not been extensively studied for its potential toxicity, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Fluoro-4-isopropyltropone. One potential direction is the development of 2-Fluoro-4-isopropyltropone as a diagnostic tool for the detection of copper ions in biological samples. 2-Fluoro-4-isopropyltropone may also be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the potential toxicity of 2-Fluoro-4-isopropyltropone and its long-term effects on cells and organisms.
Conclusion
In conclusion, 2-Fluoro-4-isopropyltropone is a synthetic compound that has potential applications in scientific research. Its synthesis method is complex, and it has several advantages and limitations for use in lab experiments. 2-Fluoro-4-isopropyltropone has been shown to selectively bind to copper ions, induce apoptosis in cancer cells, and have antioxidant properties. Further studies are needed to fully understand the mechanism of action of 2-Fluoro-4-isopropyltropone and its potential applications in scientific research.
Synthesemethoden
The synthesis of 2-Fluoro-4-isopropyltropone involves several steps, including the reaction of isopropylmagnesium bromide with 3,4-dimethoxyphenylacetonitrile, followed by the reaction of the resulting product with fluorine gas. The final product is purified using column chromatography. The synthesis of 2-Fluoro-4-isopropyltropone is a complex process that requires expertise in organic chemistry.
Eigenschaften
CAS-Nummer |
162084-57-3 |
|---|---|
Produktname |
2-Fluoro-4-isopropyltropone |
Molekularformel |
C10H11FO |
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
2-fluoro-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H11FO/c1-7(2)8-4-3-5-10(12)9(11)6-8/h3-7H,1-2H3 |
InChI-Schlüssel |
JOGMNEGLIVIYJU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1)F |
Kanonische SMILES |
CC(C)C1=CC=CC(=O)C(=C1)F |
Synonyme |
2,4,6-Cycloheptatrien-1-one,2-fluoro-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)
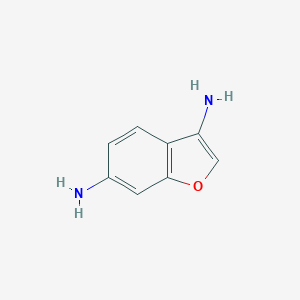



![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)
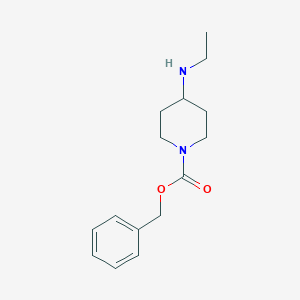
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
